1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone
Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is a complex organic compound that features both a piperidine and an indole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the Two Moieties: The final step involves coupling the piperidine and indole moieties through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its interaction with various receptors in the body.
Biology: It is used in studies related to cell signaling and receptor binding.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets in the body. The indole moiety allows it to bind to certain receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-1-yl)ethanone: Similar structure but lacks the fluorine atom.
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-chloro-1H-indol-1-yl)ethanone: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(6-fluoroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-17-4-2-16(3-5-17)21(27)8-11-24(12-9-21)20(26)14-25-10-7-15-1-6-18(23)13-19(15)25/h1-7,10,13,27H,8-9,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKJMJSTJLUQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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